REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][C:3]=1[F:11].[C:12](=O)([O-])[O-].[K+].[K+].CI>CN(C=O)C>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH3:12])[CH:9]=[CH:10][C:5]2=[CH:4][C:3]=1[F:11] |f:1.2.3|
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Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C2C(=N1)NC=C2)F
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Name
|
|
Quantity
|
6.73 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.27 mL
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Type
|
reactant
|
Smiles
|
CI
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction is cooled
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Type
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ADDITION
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Details
|
poured onto brine (ca. 50 mL)
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Type
|
EXTRACTION
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Details
|
the product extracted with CHCl3 (ca. 2×30 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts are dried over magnesium sulphate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
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CUSTOM
|
Details
|
This is purified by column chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with 0 to 50% DCM in hexane
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C2C(=N1)N(C=C2)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.9 mmol | |
AMOUNT: MASS | 1.274 g | |
YIELD: CALCULATEDPERCENTYIELD | 28.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |